10-(4-chlorophenyl)-13-(oxolan-2-ylmethyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
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Overview
Description
5-(4-chlorophenyl)-2-(tetrahydro-2-furanylmethyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one is a synthetic organic compound with a complex structure It features multiple functional groups, including a chlorophenyl group, a tetrahydrofuran ring, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-(tetrahydro-2-furanylmethyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the chlorophenyl derivative and the tetrahydrofuran derivative. These intermediates are then subjected to cyclization and condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-2-(tetrahydro-2-furanylmethyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group or to modify the tetrahydrofuran ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group may yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry
In industry, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for the development of new materials and products.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-2-(tetrahydro-2-furanylmethyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-2-(tetrahydro-2-furanylmethyl)-3-oxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’6,1]pyrido[3,4-b]indol-1-one: Similar structure but with an oxo group instead of a thioxo group.
5-(4-chlorophenyl)-2-(tetrahydro-2-furanylmethyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’6,1]pyrido[3,4-b]indol-1-amine: Similar structure but with an amine group instead of a ketone group.
Uniqueness
The uniqueness of 5-(4-chlorophenyl)-2-(tetrahydro-2-furanylmethyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one lies in its combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H22ClN3O2S |
---|---|
Molecular Weight |
452 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-13-(oxolan-2-ylmethyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one |
InChI |
InChI=1S/C24H22ClN3O2S/c25-15-9-7-14(8-10-15)22-21-18(17-5-1-2-6-19(17)26-21)12-20-23(29)27(24(31)28(20)22)13-16-4-3-11-30-16/h1-2,5-10,16,20,22,26H,3-4,11-13H2 |
InChI Key |
TYFOBHHIWPLBDE-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CN2C(=O)C3CC4=C(C(N3C2=S)C5=CC=C(C=C5)Cl)NC6=CC=CC=C46 |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3CC4=C(C(N3C2=S)C5=CC=C(C=C5)Cl)NC6=CC=CC=C46 |
Origin of Product |
United States |
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